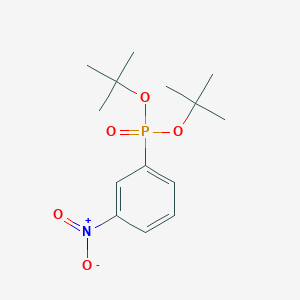
Di-tert-butyl(3-nitrophenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(3-nitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-nitrophenyl ring and two tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(3-nitrophenyl)phosphonate typically involves the reaction of di-tert-butyl phosphite with 3-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the benzyl chloride, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. Purification steps such as recrystallization or chromatography might be employed to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phosphonate group, leading to the formation of phosphonic acids or phosphonates with higher oxidation states.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The tert-butyl groups can be substituted under acidic conditions, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Strong acids like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Phosphonic acids or higher oxidation state phosphonates.
Reduction: Di-tert-butyl(3-aminophenyl)phosphonate.
Substitution: Various substituted phosphonate esters depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(3-nitrophenyl)phosphonate finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of phosphonate-based inhibitors for enzymes.
Medicine: Investigated for its role in drug design, particularly in the synthesis of bioactive phosphonates.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials requiring phosphorus-containing compounds.
Wirkmechanismus
The mechanism by which di-tert-butyl(3-nitrophenyl)phosphonate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, phosphonates can mimic phosphate esters, thereby inhibiting enzymes that process phosphate substrates. The nitro group can also participate in redox reactions, influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl(4-nitrophenyl)phosphonate: Similar structure but with the nitro group in the para position.
Di-tert-butyl(2-nitrophenyl)phosphonate: Nitro group in the ortho position.
Di-tert-butyl(3-aminophenyl)phosphonate: Reduction product of di-tert-butyl(3-nitrophenyl)phosphonate.
Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl groups also provides steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
1-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO5P/c1-13(2,3)19-21(18,20-14(4,5)6)12-9-7-8-11(10-12)15(16)17/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZDJDXMFVMWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














